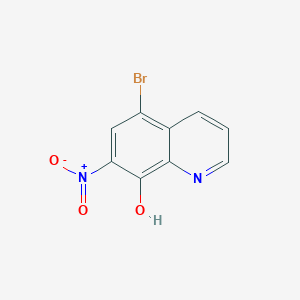

5-Bromo-7-nitroquinolin-8-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-7-nitroquinolin-8-ol is a useful research compound. Its molecular formula is C9H5BrN2O3 and its molecular weight is 269.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92209. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Properties and Structure

5-Bromo-7-nitroquinolin-8-ol features a bicyclic structure that combines a benzene ring fused with a pyridine ring, characterized by the presence of bromine and nitro substituents at specific positions. These functional groups significantly influence its chemical reactivity and biological activity.

Medicinal Chemistry

Antimicrobial Activity : Research indicates that this compound exhibits notable antimicrobial properties. It has been studied for its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound's mechanism often involves interference with bacterial cell division processes, making it a potential lead compound in antibiotic development .

Anticancer Properties : This compound has shown promising anticancer activity in several studies. For instance, derivatives of this compound have been evaluated against various cancer cell lines, revealing significant cytotoxic effects. The structure-activity relationship (SAR) studies suggest that modifications to the nitro and bromine substituents can enhance its efficacy against specific cancer types .

Mechanism of Action : The proposed mechanisms include the inhibition of key enzymes involved in DNA replication and repair, leading to apoptosis in cancer cells. Additionally, its ability to chelate metal ions may play a role in its biological activity .

Biological Research

Enzyme Inhibition Studies : this compound has been investigated for its potential as an enzyme inhibitor. Studies have demonstrated its ability to inhibit metalloproteinases (MMPs), which are implicated in cancer metastasis and tissue remodeling. The compound's IC50 values indicate strong inhibition capabilities, making it a candidate for further development as an anti-metastatic agent .

Stress Response Modulation : Recent studies have also explored the compound's role in modulating stress response pathways within cells. It has been shown to induce genes associated with autophagy and stress responses, suggesting potential applications in neuroprotection and cellular health .

Material Science Applications

Beyond biological applications, this compound is being explored for use in materials science:

Organic Light Emitting Diodes (OLEDs) : Compounds derived from quinoline structures are being investigated as electron carriers in OLED technology. The unique electronic properties of this compound may contribute to the efficiency of light-emitting devices .

Fluorescent Chemosensors : The compound's ability to interact with metal ions makes it suitable for development into fluorescent chemosensors. These sensors can be utilized for detecting heavy metals in environmental samples, providing a valuable tool for environmental monitoring .

Case Studies

Propriétés

Numéro CAS |

18472-04-3 |

|---|---|

Formule moléculaire |

C9H5BrN2O3 |

Poids moléculaire |

269.05 g/mol |

Nom IUPAC |

5-bromo-7-nitroquinolin-8-ol |

InChI |

InChI=1S/C9H5BrN2O3/c10-6-4-7(12(14)15)9(13)8-5(6)2-1-3-11-8/h1-4,13H |

Clé InChI |

CCIHTNVWACULCZ-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Br |

SMILES canonique |

C1=CC2=C(C=C(C(=C2N=C1)O)[N+](=O)[O-])Br |

Key on ui other cas no. |

18472-04-3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.